molecular formula C13H20ClNO3 B3022477 Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride CAS No. 1177359-29-3

Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride

Cat. No.: B3022477
CAS No.: 1177359-29-3
M. Wt: 273.75 g/mol
InChI Key: WWZVEPBLOUHQIN-UHFFFAOYSA-N
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Description

Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound is known for its unique structure, which includes a furoate ester and a cyclohexylamino group. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride typically involves the reaction of methyl 5-(chloromethyl)-2-furoate with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may include additional steps such as distillation and crystallization to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chloromethyl)-2-furoate
  • Ethyl 5-[(dimethylamino)methyl]-2-furoate
  • 5-[(3-Methyl-2-oxo-1(2H)-pyridinyl)methyl]-2-furoic acid
  • 5-Methyl-2-phenyl-3-furaldehyde

Uniqueness

Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride is unique due to its combination of a furoate ester and a cyclohexylamino group. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further enhance its uniqueness compared to similar compounds .

Properties

IUPAC Name

methyl 5-[(cyclohexylamino)methyl]furan-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-16-13(15)12-8-7-11(17-12)9-14-10-5-3-2-4-6-10;/h7-8,10,14H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVEPBLOUHQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNC2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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